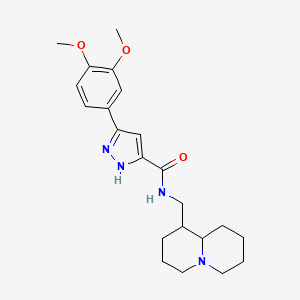
1-Ethyl-2-phenoxymethyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-phenoxymethyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-Ethyl-2-phenoxymethyl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-2-phenoxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .
Applications De Recherche Scientifique
1-Ethyl-2-phenoxymethyl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-phenoxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to nucleotides and proteins, disrupting their normal function. This interaction can inhibit the growth of cancer cells, bacteria, and fungi . The compound’s ability to interact with biopolymers makes it a valuable tool in drug development and therapeutic research .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-phenoxymethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-2-phenoxymethyl-1H-benzoimidazole: Similar in structure but with a methyl group instead of an ethyl group.
6-Chloro-2-phenethyl-1H-benzoimidazole: Contains a chloro and phenethyl group, showing different biological activities.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzoimidazole: Exhibits potent antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-ethyl-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clé InChI |
AZIZISXKSAPRMG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11126861.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11126866.png)
![N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126871.png)

![1-(3-methylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11126895.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11126897.png)

![7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126905.png)
![5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11126913.png)
![methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11126920.png)
![3-hydroxy-5-(4-methylphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126927.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126944.png)
![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
